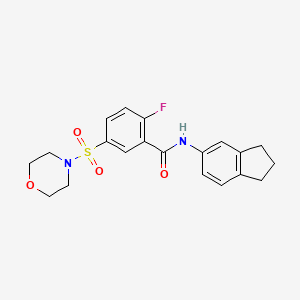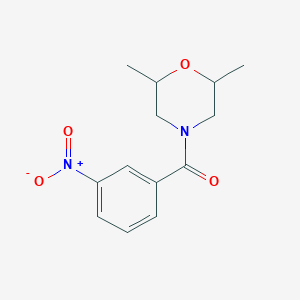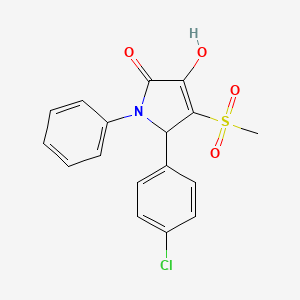
N-(2,3-dihydro-1H-inden-5-yl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound is also known by the abbreviation, L-798106. In
Mecanismo De Acción
The mechanism of action of L-798106 involves its binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain regulation, inflammation, and cell survival. L-798106 binding to the sigma-1 receptor results in downstream effects that lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
L-798106 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that L-798106 reduces the production of inflammatory cytokines and inhibits cancer cell proliferation. In vivo studies have shown that L-798106 reduces neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-798106 in lab experiments include its specificity for the sigma-1 receptor, its demonstrated efficacy in various disease conditions, and its potential as a therapeutic agent. The limitations of using L-798106 in lab experiments include its limited availability and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the use of L-798106. These include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent in other disease conditions. Additionally, the use of L-798106 in combination with other drugs may enhance its therapeutic effects and reduce potential side effects.
Conclusion:
In conclusion, L-798106 is a chemical compound that has been studied for its potential as a therapeutic agent in various disease conditions. Its mechanism of action involves binding to the sigma-1 receptor, resulting in downstream effects that lead to its observed therapeutic effects. While there are advantages and limitations to using L-798106 in lab experiments, there are several potential future directions for its use in the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of L-798106 involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-inden-5-amine with 2-fluoro-5-nitrobenzoic acid. The resulting intermediate is then reacted with morpholine and sulfonyl chloride to produce the final product, L-798106.
Aplicaciones Científicas De Investigación
L-798106 has been studied for its potential as a therapeutic agent in various disease conditions, including cancer, inflammation, and neuropathic pain. In vitro studies have shown that L-798106 has anti-inflammatory and anti-cancer properties, while in vivo studies have demonstrated its efficacy in reducing neuropathic pain.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c21-19-7-6-17(28(25,26)23-8-10-27-11-9-23)13-18(19)20(24)22-16-5-4-14-2-1-3-15(14)12-16/h4-7,12-13H,1-3,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMXPWHYPJADGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)



![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5116192.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)